Ethyl 4-methoxybenzofuran-2-carboxylate
Description
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 4-methoxy-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C12H12O4/c1-3-15-12(13)11-7-8-9(14-2)5-4-6-10(8)16-11/h4-7H,3H2,1-2H3 |
InChI Key |
MABZLWMXXLPAHR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)C=CC=C2OC |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 4 Methoxybenzofuran 2 Carboxylate and Its Analogues
Classical Approaches to Benzofuran-2-carboxylate Synthesis
The foundational methods for synthesizing the benzofuran-2-carboxylate core have traditionally relied on condensation and cyclization reactions. These methods, while effective, often require stringent conditions and can result in lower yields compared to more modern techniques.
Condensation Reactions Involving Phenolic Precursors and α-Haloesters
A cornerstone in the synthesis of benzofuran-2-carboxylates is the condensation reaction between a phenolic precursor and an α-haloester. In the case of Ethyl 4-methoxybenzofuran-2-carboxylate, this would typically involve the reaction of a suitably substituted phenol (B47542) with an appropriate α-haloacetate. The reaction generally proceeds via an initial O-alkylation of the phenol to form an α-aryloxyacetate intermediate, which then undergoes an intramolecular cyclization to form the benzofuran (B130515) ring.
This classical approach, often a variation of the Williamson ether synthesis followed by cyclization, is a versatile method for constructing the benzofuran scaffold. The reaction is typically base-mediated, with common bases including potassium carbonate or sodium ethoxide. The choice of solvent and temperature is crucial for optimizing the yield and minimizing side reactions.
| Precursor 1 | Precursor 2 | Base | Solvent | Product | Ref. |
| Substituted Phenol | Ethyl bromoacetate (B1195939) | K2CO3 | Acetone | Ethyl aryloxyacetate | prepchem.com |
| Salicylaldehyde (B1680747) | Ethyl chloroacetate (B1199739) | K2CO3 | DMF | Ethyl 2-formylphenoxyacetate | researchgate.netresearchgate.net |
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Intramolecular Cyclization Strategies for Benzofuran Ring Formation
Intramolecular cyclization is a key step in many synthetic routes to benzofuran-2-carboxylates. One notable strategy involves the Perkin rearrangement of 3-halocoumarins, which can be converted into benzofuran-2-carboxylic acids. nih.govnih.gov This rearrangement is initiated by a base-catalyzed ring fission of the coumarin, followed by an intramolecular attack of the resulting phenoxide ion on the vinyl halide to form the benzofuran ring. nih.govnih.gov
Another important intramolecular cyclization approach is the acid-catalyzed cyclization of α-phenoxy ketones, often mediated by reagents like polyphosphoric acid (PPA) or Eaton's reagent (phosphorus pentoxide–methanesulfonic acid). researchgate.net These methods are effective for preparing a variety of substituted benzofurans. The cyclodehydration of α-phenoxy ketones provides a direct route to the benzofuran core from readily available starting materials. researchgate.net
Advanced Synthetic Routes and Green Chemistry Considerations
In recent years, the focus of synthetic organic chemistry has shifted towards developing more efficient, selective, and environmentally benign methodologies. This has led to the emergence of advanced synthetic routes for benzofuran-2-carboxylates that often employ catalysts and non-conventional energy sources.
Catalytic Methods for Enhanced Efficiency and Selectivity
The use of transition metal catalysts, particularly palladium, has revolutionized the synthesis of benzofurans. Palladium-catalyzed reactions, such as the Sonogashira coupling followed by cyclization, offer a powerful tool for constructing the benzofuran ring system. rsc.org This approach typically involves the coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to yield the 2-substituted benzofuran. rsc.orgnih.gov
Copper-catalyzed reactions have also been employed for the synthesis of benzofuran derivatives. For instance, a copper-catalyzed intramolecular C-O coupling followed by carbonylation has been used to synthesize 2-carboxybenzofurans from 2-gem-dibromovinylphenols. organic-chemistry.org
| Catalyst | Reactant 1 | Reactant 2 | Reaction Type | Product | Ref. |
| Palladium(II) complex | 5-bromobenzofuran-2-carboxylate | Arylboronic acid | Suzuki-Miyaura Coupling | 5-arylbenzofuran-2-carboxylate | researchgate.net |
| Pd(PPh3)2Cl2/CuI | o-iodophenol | Terminal alkyne | Sonogashira Coupling/Cyclization | 2-substituted benzofuran | rsc.org |
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Microwave-Assisted and Ultrasound-Promoted Syntheses
Microwave irradiation and ultrasound have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. The microwave-assisted Perkin rearrangement of 3-bromocoumarins to benzofuran-2-carboxylic acids has been shown to be highly efficient, with reaction times reduced from hours to minutes. nih.gov
Similarly, microwave-assisted Suzuki coupling reactions, catalyzed by a palladium(II) complex, have been successfully used for the synthesis of 5-arylbenzofuran-2-carboxylates. researchgate.net Ultrasound has also been utilized to promote the synthesis of benzofuran derivatives, offering an energy-efficient and environmentally friendly alternative to conventional heating methods. mdpi.com These green chemistry approaches are becoming increasingly important in modern synthetic chemistry. mdpi.com
| Energy Source | Reaction | Substrate | Product | Yield | Time | Ref. |
| Microwave | Perkin Rearrangement | 3-bromocoumarin | Benzofuran-2-carboxylic acid | >99% | 5 min | nih.gov |
| Microwave | Suzuki Coupling | 5-bromobenzofuran-2-carboxylate | 5-arylbenzofuran-2-carboxylate | 93-96% | 23 min | researchgate.net |
| Ultrasound | S-alkylation | Benzofuran-oxadiazole | S-alkylated product | 60-86% | 30 min | mdpi.com |
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Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is a critical aspect of any synthetic methodology, aiming to maximize the yield and purity of the desired product while minimizing waste and energy consumption. For the synthesis of dihydrobenzofuran neolignans, a related class of compounds, studies have focused on optimizing the oxidant and solvent. scielo.br For instance, silver(I) oxide has been identified as a highly efficient oxidant, and acetonitrile (B52724) has been shown to be a "greener" and effective solvent, providing a good balance between conversion and selectivity. scielo.br
The careful selection of the base, catalyst, solvent, temperature, and reaction time are all crucial parameters that need to be fine-tuned to achieve the optimal outcome for the synthesis of this compound. The development of robust and scalable synthetic processes relies heavily on such optimization studies.
Synthesis of Positional Isomers (e.g., Ethyl 5-methoxybenzofuran-2-carboxylate, Ethyl 7-methoxybenzofuran-2-carboxylate) and Analogues
The synthesis of positional isomers of this compound, such as the 5-methoxy and 7-methoxy analogues, requires strategic selection of starting materials where the methoxy (B1213986) group is already positioned on the precursor molecule. The general synthetic approaches often mirror those for other benzofuran-2-carboxylates, primarily involving the condensation of a substituted salicylaldehyde or phenol with an ethyl haloacetate followed by cyclization.
Synthesis of Ethyl 5-methoxybenzofuran-2-carboxylate
A common route to ethyl 5-methoxybenzofuran-2-carboxylate involves the use of starting materials that feature a methoxy group at the para-position to a hydroxyl group on a benzene (B151609) ring. One plausible synthetic pathway begins with 2,4-dihydroxybenzaldehyde. This starting material can be selectively methylated at the 4-position, which is generally more reactive, to yield 2-hydroxy-4-methoxybenzaldehyde. This intermediate is then subjected to reaction with ethyl chloroacetate or ethyl bromoacetate in the presence of a base, such as potassium carbonate, to facilitate the formation of the benzofuran ring through intramolecular cyclization.
An alternative approach involves the nitration of a precursor, followed by reduction and conversion to the methoxy group. For instance, the synthesis of ethyl 5-nitrobenzofuran-2-carboxylate can be achieved, which is then reduced to ethyl 5-aminobenzofuran-2-carboxylate. researchgate.net This amino-substituted compound can then be converted to the desired 5-methoxy derivative through a Sandmeyer-type reaction, involving diazotization of the amine followed by reaction with methanol (B129727).
Synthesis of Ethyl 7-methoxybenzofuran-2-carboxylate
The synthesis of ethyl 7-methoxybenzofuran-2-carboxylate typically starts from a precursor where the methoxy group is ortho to the hydroxyl group of a salicylaldehyde derivative. A documented method involves the use of 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (B99842) as the starting material. researchgate.net This compound is reacted with ethyl chloroacetate in the presence of anhydrous potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the condensation and subsequent intramolecular cyclization, yielding ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate. researchgate.net Subsequent removal of the nitro group, if desired, would be necessary to obtain the title compound.
Synthesis of Analogues
A variety of analogues of this compound have been synthesized, often with modifications at the 5 and 7 positions, as well as substitutions on the phenyl ring for 2-arylbenzofuran derivatives. For example, novel ethyl esters of 5-[bis(2-chloroethyl)amino]-7-methoxybenzofuran-2-carboxylic acid have been prepared. researchgate.net The synthesis of these more complex analogues often involves multi-step reaction sequences, starting with appropriately substituted phenols or salicylaldehydes.
The table below summarizes the key starting materials and general conditions for the synthesis of these positional isomers and analogues.
| Target Compound | Key Starting Material | Typical Reagents | General Reaction Type |
|---|---|---|---|
| Ethyl 5-methoxybenzofuran-2-carboxylate | 2-hydroxy-4-methoxybenzaldehyde | Ethyl chloroacetate, K2CO3 | O-alkylation and intramolecular cyclization |
| Ethyl 7-methoxybenzofuran-2-carboxylate | 2-hydroxy-3-methoxybenzaldehyde | Ethyl bromoacetate, base | Condensation and cyclization |
| Ethyl 7-methoxy-5-nitrobenzofuran-2-carboxylate | 2-hydroxy-3-methoxy-5-nitrobenzaldehyde | Ethyl chloroacetate, K2CO3, DMF | Condensation and cyclization researchgate.net |
| Ethyl 5-aminobenzofuran-2-carboxylate | Ethyl 5-nitrobenzofuran-2-carboxylate | Reducing agent (e.g., H2/Pd-C) | Reduction of nitro group researchgate.net |
Chemical Transformations and Derivatization Strategies of Ethyl 4 Methoxybenzofuran 2 Carboxylate
Ester Hydrolysis and Formation of Benzofuran-2-carboxylic Acids
The hydrolysis of the ethyl ester group at the 2-position is a fundamental transformation, yielding the corresponding 4-methoxybenzofuran-2-carboxylic acid. This reaction is typically achieved through saponification, which involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), followed by acidification. chemicalbook.comlibretexts.org The resulting carboxylic acid is a key intermediate for further modifications, such as amidation or the synthesis of other ester derivatives.
The general mechanism for base-promoted ester hydrolysis, or saponification, involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. libretexts.org This forms a tetrahedral intermediate, which then collapses, expelling the ethoxide as a leaving group and forming the carboxylic acid. In the basic medium, the carboxylic acid is deprotonated to form a carboxylate salt. A final acidification step is required to protonate the carboxylate and isolate the neutral carboxylic acid. libretexts.org
An established procedure for a similar compound, methyl 4-methoxy-benzofuran-2-carboxylate, involves refluxing with aqueous NaOH in a mixed solvent system of tetrahydrofuran (B95107) (THF), methanol (B129727), and water. chemicalbook.com After the reaction is complete, the mixture is acidified with hydrochloric acid (HCl) to precipitate the 4-methoxy-benzofuran-2-carboxylic acid. chemicalbook.com
Table 1: Conditions for Hydrolysis of 4-methoxybenzofuran-2-carboxylates
| Starting Material | Reagents | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Methyl 4-methoxybenzofuran-2-carboxylate | 2M NaOH (aq) | THF/Methanol/Water (1:1:1) | Reflux, 3 h | 4-Methoxybenzofuran-2-carboxylic acid | 98% | chemicalbook.com |
| Ethyl Esters (general) | NaOH (aq) | Ethanol/Water | Reflux | Carboxylic Acid Salt | N/A | libretexts.org |
Amidation and Hydrazide Formation
The ester functionality of this compound can be readily converted into amides and hydrazides, which are important precursors for the synthesis of various biologically active molecules.
Amidation: Direct amidation can be achieved by heating the ester with an amine. However, this reaction is often slow and requires high temperatures. A more common approach involves a two-step process: first, the ester is hydrolyzed to the carboxylic acid as described in section 3.1, and then the resulting acid is coupled with an amine using a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which readily reacts with amines to form the desired amide.
Hydrazide Formation: 4-Methoxybenzofuran-2-carbohydrazide can be synthesized directly from the ethyl ester by reacting it with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically in a refluxing alcohol solvent like methanol or ethanol. nih.govmdpi.com This nucleophilic acyl substitution reaction involves the attack of the hydrazine nitrogen on the ester carbonyl carbon. The resulting hydrazide is a valuable intermediate, particularly for the synthesis of nitrogen-containing heterocycles like pyrazoles, triazoles, and oxadiazoles. mdpi.com
Table 2: Synthesis of Hydrazide Derivatives from Esters
| Starting Material | Reagents | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| Methyl 4-methoxybenzoate | Hydrazine hydrate | Methanol | Reflux, 6 h | 4-Methoxybenzohydrazide | nih.gov |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine hydrate | Ethanol | Reflux | 2-Oxo-2H-chromene-3-carbohydrazide | mdpi.com |
Electrophilic Aromatic Substitution Reactions on the Benzofuran (B130515) Nucleus
The benzofuran ring system is aromatic and can undergo electrophilic aromatic substitution (EAS) reactions such as halogenation, nitration, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The regioselectivity of these substitutions on the this compound nucleus is dictated by the directing effects of the existing substituents.
Methoxy (B1213986) Group (-OCH₃) at C4: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance. wikipedia.org It will direct incoming electrophiles primarily to the C5 position (para) and the C3 position (ortho).
Carboxylate Group (-COOEt) at C2: This is a deactivating, meta-directing group, withdrawing electron density from the ring. It will direct incoming electrophiles to positions C4 and C6 relative to itself, but its deactivating nature makes substitution on the furan (B31954) ring less favorable.
Considering these competing effects, the powerful activating and directing effect of the C4-methoxy group is expected to dominate. Therefore, electrophilic attack is most likely to occur at the C5 position of the benzene (B151609) ring, which is para to the methoxy group and benefits from its strong electron-donating resonance effect. pixel-online.net Substitution at C3 is also possible but may be sterically hindered and electronically disfavored by the adjacent C2-ester group. Common EAS reactions include nitration (using HNO₃/H₂SO₄) and halogenation (using Br₂/FeBr₃ or Cl₂/AlCl₃). wikipedia.org
Functionalization of the Methoxy Group and Ester Moiety
Further derivatization can be achieved by targeting the methoxy and ester groups directly.
Functionalization of the Methoxy Group: The primary transformation of the aryl methoxy group is demethylation to form the corresponding phenol (B47542) (Ethyl 4-hydroxybenzofuran-2-carboxylate). This is typically achieved by treatment with strong Lewis acids like boron tribromide (BBr₃) in an inert solvent such as dichloromethane. The reaction proceeds by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.
Functionalization of the Ester Moiety: The ester group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not strong enough to reduce esters. harvard.eduyoutube.com The reaction of this compound with LiAlH₄ in a solvent like diethyl ether or THF, followed by an aqueous workup, would yield (4-methoxybenzofuran-2-yl)methanol. This alcohol provides a new site for further functionalization, such as oxidation to an aldehyde or conversion to an alkyl halide.
Another reaction is transesterification, where the ethyl group of the ester is exchanged for a different alkyl group by reacting the compound with an excess of another alcohol in the presence of an acid or base catalyst. libretexts.org
Table 3: Reduction of Esters to Primary Alcohols
| Reducing Agent | Substrates Reduced | Substrates Not Reduced |
|---|---|---|
| LiAlH₄ | Carboxylic acids, Esters, Ketones, Aldehydes, Amides, Nitriles | Alkenes, Alkynes |
| NaBH₄ | Ketones, Aldehydes | Carboxylic acids, Esters, Amides |
Synthesis of Heterocyclic Fused Derivatives (e.g., Triazoles, Quinoline (B57606) Systems)
The structure of this compound is an excellent platform for the synthesis of more complex heterocyclic systems. A common strategy involves converting the ester to a hydrazide (as discussed in section 3.2), which then serves as a versatile precursor.
Triazole Synthesis: 1,2,4-Triazole rings can be constructed from the 4-methoxybenzofuran-2-carbohydrazide intermediate. For example, reaction of the hydrazide with carbon disulfide (CS₂) in the presence of a base, followed by treatment with hydrazine, can lead to the formation of an amino-triazole derivative. Another pathway involves reacting the hydrazide with an isothiocyanate to form a thiosemicarbazide, which can then be cyclized under basic conditions to yield a triazole-thiol.
Quinoline Synthesis: While direct fusion of a quinoline ring to the benzofuran core is complex, derivatives of this compound can be used in classic quinoline syntheses. For instance, the (4-methoxybenzofuran-2-yl)methanol (obtained from ester reduction) could be oxidized to the corresponding aldehyde. This aldehyde could then potentially participate in multicomponent reactions like the Doebner or Doebner-von Miller synthesis with anilines and pyruvic acid or α,β-unsaturated carbonyl compounds to construct a quinoline ring system attached at the 2-position of the benzofuran. jptcp.comnih.gov
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For Ethyl 4-methoxybenzofuran-2-carboxylate, both ¹H and ¹³C NMR provide critical data for structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the benzofuran (B130515) ring system, the methoxy (B1213986) group, and the ethyl ester moiety.
Ethyl Group: The ethyl group will present as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen are deshielded and would appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) would appear as a triplet, coupled to the methylene protons.
Methoxy Group: A sharp singlet is anticipated for the three protons of the methoxy group (-OCH₃), typically appearing in the upfield region of the aromatic signals.
Benzofuran Ring Protons: The protons on the benzofuran core will show characteristic chemical shifts and coupling patterns. The proton at the C3 position of the furan (B31954) ring is expected to be a singlet. The protons on the benzene (B151609) ring will exhibit splitting patterns dependent on their substitution, in this case, a methoxy group at the C4 position.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon atoms in the molecule.
Carbonyl Carbon: The ester carbonyl carbon is characteristically found in the downfield region of the spectrum.
Aromatic and Heterocyclic Carbons: The carbon atoms of the benzofuran ring system will appear in the aromatic region, with their specific chemical shifts influenced by the substituents. The carbon atom attached to the methoxy group (C4) and the oxygen of the furan ring will be significantly deshielded.
Ethyl and Methoxy Carbons: The methylene and methyl carbons of the ethyl group, as well as the carbon of the methoxy group, will appear in the upfield region of the spectrum.
Interactive Data Table: Predicted ¹H and ¹³C NMR Data
| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |
| -CH₂- (ethyl) | ~4.4 (q) | ~61 |
| -CH₃ (ethyl) | ~1.4 (t) | ~14 |
| -OCH₃ | ~3.9 (s) | ~56 |
| H-3 | ~7.3 (s) | ~115 |
| Aromatic CH | 6.8 - 7.5 (m) | 105 - 155 |
| C=O | - | ~160 |
| Quaternary C | - | 110 - 160 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.
COSY: This experiment would reveal the spin-spin coupling network between protons, for instance, confirming the connectivity between the methylene and methyl protons of the ethyl group.
HSQC: This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that bears a proton.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands. nih.gov
C=O Stretch: A strong, sharp absorption band is expected in the region of 1715-1730 cm⁻¹, which is characteristic of an α,β-unsaturated ester carbonyl group.
C-O Stretch: The C-O stretching vibrations of the ester and the ether linkages would appear in the fingerprint region, typically between 1000-1300 cm⁻¹.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the aromatic benzofuran ring.
C-H Stretch: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methoxy groups will appear just below 3000 cm⁻¹.
Interactive Data Table: Characteristic IR Absorption Bands
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | ~3100-3000 | Medium |
| Aliphatic C-H Stretch | ~2980-2850 | Medium |
| C=O (Ester) Stretch | ~1720 | Strong |
| Aromatic C=C Stretch | ~1600-1450 | Medium-Weak |
| C-O (Ester, Ether) Stretch | ~1300-1000 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in its structural elucidation. The nominal molecular weight of this compound is 220.22 g/mol .
The fragmentation of the molecular ion can provide valuable structural information. Common fragmentation pathways for this molecule would likely involve:
Loss of the ethoxy group (-OCH₂CH₃) from the ester, resulting in a stable acylium ion.
Loss of an ethyl radical (-CH₂CH₃).
Cleavage of the methoxy group, leading to the loss of a methyl radical (-CH₃) or formaldehyde (B43269) (CH₂O).
Fragmentation of the benzofuran ring system.
Interactive Data Table: Expected Mass Spectrometry Fragments
| m/z Value (predicted) | Possible Fragment |
| 220 | [M]⁺ (Molecular Ion) |
| 191 | [M - C₂H₅]⁺ |
| 175 | [M - OC₂H₅]⁺ |
| 147 | [M - OC₂H₅ - CO]⁺ |
| 119 | [Fragment of benzofuran ring] |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is expected due to the presence of the conjugated benzofuran system. The methoxy and carboxylate groups, acting as auxochromes, can influence the position and intensity of the absorption maxima (λ_max_). mdpi.commaterialsciencejournal.org The spectrum would likely show absorption bands corresponding to π → π* transitions within the aromatic system.
X-ray Crystallography for Solid-State Structural Conformation (if applicable to derivatives)
While obtaining a suitable single crystal of this compound for X-ray diffraction analysis can be challenging, this technique provides the most definitive three-dimensional structural information if successful. For derivatives of this compound, X-ray crystallography can confirm the planar structure of the benzofuran ring system, the conformation of the ethyl ester and methoxy groups, and the intermolecular interactions in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous confirmation of the molecular structure.
Computational and Theoretical Investigations of Ethyl 4 Methoxybenzofuran 2 Carboxylate and Its Derivatives
Density Functional Theory (DFT) Calculations for Geometrical Optimization and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. researchgate.net For benzofuran (B130515) derivatives, DFT methods, particularly using the B3LYP functional, are commonly employed to determine optimized molecular structures, which serve as the foundation for all other computational predictions. jetir.orgorientjchem.org These calculations help in understanding the planarity of the molecule, bond lengths, and angles, which are crucial for its chemical behavior. researchgate.net For instance, in a study on a novel benzofuran derivative, 7-methoxy-benzofuran-2-carboxylic acid (7MBC), geometry optimization was performed using the DFT-B3LYP functional with a 6-311+G(d,p) basis set. jetir.org Similarly, investigations on other complex derivatives have utilized the B3LYP/6-31G(d,p) level of theory for structural optimization. orientjchem.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gap)
Frontier Molecular Orbital (FMO) theory is pivotal for describing the chemical reactivity and electronic properties of a molecule. jetir.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. jetir.orgorientjchem.org A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. orientjchem.org
In computational studies of benzofuran derivatives, the FMO analysis helps predict the most reactive sites within the molecule. jetir.org For example, in the analysis of one derivative, the HOMO was located on the dihydrobenzofuran and partially over a pyrimidine (B1678525) ring, while the LUMO was situated over the dihydropyrimidine (B8664642) with a carboxylate side chain. orientjchem.org This distribution indicates that electron delocalization primarily occurs in the carboxamide moiety. orientjchem.org The calculated small energy gap of 4.5765 eV for this molecule corresponds to its significant chemical reactivity. orientjchem.org
| Molecular Property | B3LYP/6-31G(d,p) |
| EHOMO | - |
| ELUMO | - |
| Energy Gap (ΔE) | 4.5765 eV |
Data from a study on a complex benzofuran derivative, ethyl 4-(3-(2,3-dihydrobenzofuran-5-carboxamido)phenyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate). orientjchem.org
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP map uses a color scale to represent different potential values on the molecular surface. mdpi.com Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack, while blue regions indicate positive potential, signifying electron-deficient areas prone to nucleophilic attack. mdpi.com
Global and Local Reactivity Descriptors
Global and local reactivity descriptors, derived from DFT calculations, provide quantitative measures of a molecule's reactivity. jetir.org These descriptors include chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω). A high electrophilicity index indicates a good electrophile, while a low value suggests it is a good nucleophile. researchgate.net
For 7-methoxy-benzofuran-2-carboxylic acid, a compound structurally related to the title molecule, these descriptors were calculated to understand its reactive nature. jetir.org Such computational data is essential for predicting how the molecule will behave in various chemical environments. jetir.org
| Parameter | Value |
| Chemical Potential (μ) | - |
| Hardness (η) | - |
| Softness (S) | - |
| Electrophilicity Index (ω) | - |
Qualitative mention of these calculations for 7-methoxy-benzofuran-2-carboxylic acid is available, though specific values were not detailed in the provided source. jetir.org
Non-Linear Optical (NLO) Properties Prediction and Evaluation
Non-linear optical (NLO) materials are crucial for modern technologies like telecommunications and optoelectronics. orientjchem.orgjhuapl.edu Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. researchgate.net Key NLO parameters include the dipole moment (μ) and the first-order hyperpolarizability (β₀), which quantify the second-order NLO response. orientjchem.org Molecules with large hyperpolarizability values are considered good candidates for NLO applications. orientjchem.org
Theoretical studies on benzofuran derivatives have shown their potential as NLO materials. orientjchem.orgresearchgate.net For a complex derivative, the calculated first hyperpolarizability (β₀) was found to be 2.936 x10⁻³⁰ esu, which is six times greater than that of urea, a standard NLO reference material. orientjchem.org This significant NLO response is often attributed to the intramolecular charge transfer that occurs from electron-donating to electron-accepting parts of the molecule. researchgate.net Calculations are typically performed using methods like time-dependent Hartree–Fock (TDHF) to evaluate these properties. researchgate.net
| NLO Parameter | Calculated Value |
| Dipole Moment (μ) | 2.5589 Debye |
| First Hyperpolarizability (β₀) | 2.936 x10⁻³⁰ esu |
Data from a study on ethyl 4-(3-(2,3-dihydrobenzofuran-5-carboxamido)phenyl-1,2,3,4-tetrahydro-6-methyl-2-oxopyrimidine-5-carboxylate). orientjchem.org
Spectroscopic Parameter Prediction and Correlation with Experimental Data (e.g., IR, NMR, UV-Vis)
Computational chemistry plays a vital role in the interpretation of experimental spectra. DFT calculations can predict vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis) with a high degree of accuracy. jetir.orgmaterialsciencejournal.org
For instance, in the study of 7-methoxy-benzofuran-2-carboxylic acid, theoretical FT-IR spectra were calculated using the B3LYP/6311+G(d,p) level of theory. jetir.org A good correlation was found between the calculated and observed vibrational frequencies, with the experimental spectrum showing a broad band at 3400-2525 cm⁻¹ and a sharp band at 1690 cm⁻¹ for the carboxylic acid OH and C=O groups, respectively. jetir.org Similarly, ¹H NMR chemical shifts were calculated, showing agreement with experimental data and confirming the proposed structure. jetir.org The theoretical UV-Visible spectral analysis for related compounds is often performed using Time-Dependent DFT (TD-DFT) methods. materialsciencejournal.org
| ¹H NMR Chemical Shifts (ppm) for 7-methoxy-benzofuran-2-carboxylic acid | Experimental (DMSO-d6) | Theoretical |
| OCH₃ | 3.95 (s) | - |
| C₄-C₆ (aromatic) | 7.08-7.33 (m) | - |
| C₃-H | 7.63 (s) | - |
| COOH | 13.53 (s) | - |
Experimental data for a related compound, 7-methoxy-benzofuran-2-carboxylic acid. jetir.org
Molecular Docking Studies (Mechanistic Interactions, without explicit human trial data)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govnih.gov It is widely used in drug design to understand the interaction between a ligand and its target protein at the molecular level. mdpi.com These studies can reveal key binding modes and interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. mdpi.com
While specific docking studies for Ethyl 4-methoxybenzofuran-2-carboxylate were not found, research on analogous heterocyclic structures demonstrates the utility of this approach. nih.govnih.govresearchgate.net For example, derivatives of thiazole (B1198619) carboxylates have been docked against various biological targets to predict their binding affinities and inhibition constants. nih.govresearchgate.net In one such study, docking simulations of thiazole derivatives against the Mpro protein of SARS-CoV-2 showed good binding affinities, suggesting their potential as therapeutic targets. researchgate.net Similarly, docking studies of other derivatives into the ATP binding site of the EGFR tyrosine kinase have been used to explore their binding modes and potential inhibitory activity. nih.gov These examples highlight the methodology that could be applied to understand the potential biological interactions of this compound.
Ligand-Protein Interactions and Binding Affinity Predictions
Molecular docking is a prominent computational technique used to predict the preferred orientation of a ligand when bound to a target protein. researchgate.net This method helps in understanding the binding mode and estimating the strength of the interaction, often expressed as a binding affinity or docking score. researchgate.net Studies on various benzofuran derivatives have demonstrated their ability to effectively bind to a range of protein targets.
One area of investigation has been the interaction of benzofuran derivatives with serum albumins, which are crucial for the transport and delivery of drugs in the bloodstream. nih.gov A comparative study on 4-nitrophenyl-functionalized benzofurans—a benzomonofuran (BF1) and a benzodifuran (BDF1)—used molecular docking and fluorescence spectroscopy to investigate their binding to bovine serum albumin (BSA). nih.gov The computational analysis predicted that the monofuran derivative, BF1, is preferentially housed within the interior of the protein, whereas the larger difuran derivative, BDF1, binds to the albumin's surface with a lower affinity. nih.gov These computational predictions were subsequently confirmed by experimental data, which showed BF1 has a significantly higher binding affinity. nih.govencyclopedia.pub
| Compound | Predicted Binding Location | Experimental Dissociation Constant (k_D) |
| BF1 (Benzomonofuran) | Interior of protein structure | 28.4 ± 10.1 nM |
| BDF1 (Benzodifuran) | Protein surface | 142.4 ± 64.6 nM |
| Data from a study on the interaction of benzofuran derivatives with Bovine Serum Albumin (BSA). nih.gov |
In another study, molecular docking was used to screen a series of novel benzofuran-1,3,4-oxadiazole derivatives against the Mycobacterium tuberculosis polyketide synthase 13 (Mtb Pks13) enzyme, a key target for tuberculosis treatment. mdpi.com The computational results highlighted several derivatives with excellent binding energies, comparable or even superior to a known reference inhibitor (TAM-16). mdpi.com These findings underscore the utility of computational methods in identifying promising lead compounds for further development. mdpi.com
| Compound | Target Protein | Predicted Binding Affinity (kcal/mol) |
| BF3 | Mtb Pks13 | -14.23 |
| BF4 | Mtb Pks13 | -14.82 |
| BF8 | Mtb Pks13 | -14.11 |
| TAM-16 (Reference) | Mtb Pks13 | -14.61 |
| Predicted binding affinities from a molecular docking study of benzofuran derivatives. mdpi.com |
These studies illustrate that computational analysis of ligand-protein interactions is a powerful tool for predicting the binding behavior of benzofuran derivatives, thereby guiding the selection and design of compounds with desired therapeutic profiles.
Exploration of Biological Activities and Structure Activity Relationships Sar
Anti-inflammatory Activity: In Vitro and In Vivo (Animal Models) Mechanistic Investigations
Benzofuran (B130515) derivatives have demonstrated significant potential as anti-inflammatory agents. nih.gov The evaluation of this activity is typically conducted through a combination of in vitro and in vivo models.
In Vitro Models: In laboratory settings, the anti-inflammatory effects of benzofuran compounds are often assessed by their ability to inhibit the production of pro-inflammatory mediators in cell cultures, such as lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. Key markers of inflammation that are monitored include nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α) and various interleukins (e.g., IL-6, IL-1β). nih.gov
In Vivo Animal Models: Preclinical evaluation in animal models is crucial for confirming anti-inflammatory efficacy. The most common model is the carrageenan-induced paw edema test in rats or mice. nih.govnih.govnih.gov In this model, a phlogistic agent (carrageenan) is injected into the animal's paw, inducing a localized inflammatory response characterized by swelling (edema). nih.govresearchgate.net The effectiveness of a test compound is measured by its ability to reduce the volume of this swelling over time compared to a control group. nih.gov Other models include croton oil-induced ear edema and the cotton pellet granuloma test, which assess acute and chronic inflammation, respectively. researchgate.net
Mechanistic Investigations: Research into the mechanisms of action for anti-inflammatory benzofurans points towards their interaction with key signaling pathways. Some derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins. nih.gov Furthermore, studies on benzofuran hybrids have revealed that their anti-inflammatory effects may be mediated through the downregulation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. nih.gov These pathways are critical regulators of the expression of numerous inflammatory genes, and their inhibition leads to a reduction in the secretion of pro-inflammatory factors like NO, COX-2, TNF-α, and IL-6. nih.gov
Antioxidant Activity: Radical Scavenging and Lipid Peroxidation Inhibition
The antioxidant properties of benzofuran derivatives are a significant aspect of their biological profile, contributing to their potential therapeutic effects, including neuroprotection. researchgate.netnih.gov This activity is primarily evaluated through their ability to scavenge free radicals and prevent the oxidative degradation of lipids.
Radical Scavenging: A common method to assess radical scavenging ability is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govnih.gov DPPH is a stable free radical, and the ability of a compound to donate a hydrogen atom or electron to neutralize it is measured spectrophotometrically. nih.gov Studies on benzofuran-2-carboxamide (B1298429) derivatives have shown that certain substitutions, such as a hydroxyl group on the phenyl ring, can lead to moderate DPPH radical scavenging activity. researchgate.netnih.gov
Lipid Peroxidation Inhibition: Lipid peroxidation is a chain reaction that leads to the oxidative degradation of lipids, causing cellular damage. The ability of benzofuran compounds to inhibit this process is often tested in vitro using rat brain homogenates where peroxidation is initiated by agents like Fe2+ and L-ascorbic acid. nih.govnih.gov The extent of inhibition is then quantified. Research has demonstrated that specific benzofuran-2-carboxamide derivatives can appreciably inhibit in vitro lipid peroxidation, suggesting a protective effect against oxidative stress-induced cellular damage. researchgate.netnih.gov
Other Reported Biological Activities (e.g., Antiviral, Antagonistic, Analgesic, DNA cleavage, without clinical implications)
The versatile benzofuran core has been associated with a range of other biological activities beyond anti-inflammatory and antioxidant effects.
Antiviral Activity: The benzofuran nucleus is considered a valuable scaffold for the development of antiviral agents. nih.gov While specific data on Ethyl 4-methoxybenzofuran-2-carboxylate is limited, related structures have shown promise. For instance, docking studies have suggested that some ethyl thiazole-4-carboxylate derivatives may act as inhibitors of the main protease (Mpro) of SARS-CoV-2. nih.gov Another compound, Ethyl 4-(3-(2-(3-Methylisoxazol-5-yl) Ethoxy) Propoxy) Benzoate (EMEB), has demonstrated definite anti-Rhinovirus activity. walshmedicalmedia.com
Antagonistic Activity: Certain benzofuran-2-carboxamide derivatives have been evaluated for their neuroprotective effects against excitotoxicity induced by N-methyl-D-aspartate (NMDA). researchgate.netnih.gov The neuroprotective action of one derivative was found to be comparable to that of memantine, a known NMDA receptor antagonist, suggesting potential antagonistic properties at this receptor. researchgate.netnih.gov
Analgesic Activity: The pain-relieving potential of compounds is often linked to anti-inflammatory action. The analgesic effects of novel carboxylate derivatives have been demonstrated in animal models such as the acetic acid-induced writhing test. nih.gov In this test, the compound's ability to reduce the number of abdominal constrictions (writhings) induced by an irritant is measured. nih.gov
DNA Cleavage: The ability to cleave DNA is an area of interest, particularly in the development of anticancer agents. While not intrinsic to the benzofuran-2-carboxylate scaffold itself, it can be imparted by forming complexes with metal ions. For example, copper(II) and palladium(II) complexes incorporating related heterocyclic ligands have been shown to effectively cleave plasmid DNA. mdpi.comnih.gov This indicates that benzofuran derivatives could serve as ligands for the development of artificial nucleases.
Structure-Activity Relationship (SAR) Analysis of Substituted Benzofuran-2-carboxylates
The biological activity of benzofuran-2-carboxylates is highly dependent on the nature and position of substituents on the benzofuran core. Structure-activity relationship (SAR) studies help to elucidate the structural requirements for desired pharmacological effects. nih.gov
Influence of Substituents on the Methoxy (B1213986) Group and Ester Position
The position of the methoxy group on the benzene (B151609) ring significantly influences biological activity. For instance, a study on anticancer activity showed that a methoxy group at the C-6 position of the benzofuran ring resulted in 2-4 times greater potency than an unsubstituted compound and 3-10 times higher activity than a compound with the methoxy group at the C-7 position. mdpi.comnih.gov
The ester group at the C-2 position is considered a crucial site for modulating the cytotoxic activity of benzofuran derivatives. nih.govnih.gov Modifications at this position, including the introduction of various heterocyclic rings, have a pronounced effect on the compound's biological profile. nih.govnih.gov
Impact of Substitutions on the Benzene Ring (e.g., Halogen, Hydroxyl, Alkyl, Aryl, Heterocyclic)
Substitutions on the benzene portion of the benzofuran ring are critical in determining the type and potency of biological activity.
| Substituent Class | Position | Observed Effect | Biological Activity |
| Halogen (Cl, Br, F) | Benzene Ring | Significant increase in activity. nih.govresearchgate.net | Anticancer |
| para-position | Often records maximum activity. nih.gov | Anticancer | |
| Benzofuran Ring | Remarkable contribution to bioactivity. niscair.res.in | Antimicrobial | |
| Hydroxyl (-OH) | Phenyl Ring (R3) | Important for activity. researchgate.netnih.gov | Neuroprotective, Antioxidant |
| Alkyl (-CH3) | C-3 Position | Increased potency. mdpi.comnih.gov | Anticancer |
| Phenyl Ring (R2) | Potent neuroprotective action. researchgate.netnih.gov | Neuroprotective | |
| Aryl/Heterocyclic | Hybridized | Emerge as potent agents. nih.gov | Cytotoxic |
Halogens: The introduction of halogen atoms like chlorine, bromine, or fluorine onto the benzofuran ring consistently enhances anticancer activities. nih.govresearchgate.net The position is key, with para-substitution on an attached phenyl ring often yielding the highest potency. nih.gov Similarly, chloro-substituted benzofuran-2-carboxylates have shown a broad spectrum of antimicrobial activity. niscair.res.in
Hydroxyl and Alkyl Groups: The placement of hydroxyl and alkyl groups can be pivotal. A hydroxyl group on an attached N-phenyl ring of a benzofuran-2-carboxamide was found to be important for antioxidant and neuroprotective effects. researchgate.netnih.gov Likewise, a methyl group at the C-3 position of the benzofuran ring enhanced anticancer potency. mdpi.comnih.gov
Aryl and Heterocyclic Groups: Creating hybrid molecules by substituting the benzofuran core with other rings like chalcone, triazole, or piperazine (B1678402) has proven to be a successful strategy for developing potent cytotoxic agents. nih.gov
Correlation between Molecular Architecture and Observed Biological Effects
The collective findings from SAR studies underscore a clear correlation between the specific molecular architecture of substituted benzofuran-2-carboxylates and their biological functions. The ester group at the C-2 position acts as a key anchor for activity, which is then finely tuned by the substitution pattern on the benzofuran ring system. nih.govnih.gov
Potential Applications in Chemical Biology and Material Science
Utility as a Synthetic Scaffold for Novel Bioactive Molecules
The concept of a synthetic scaffold is central to modern medicinal chemistry, where a core molecular structure is systematically modified to create a library of related compounds for biological testing. nih.gov Ethyl 4-methoxybenzofuran-2-carboxylate is well-suited for this role due to the inherent biological relevance of the benzofuran (B130515) core and the presence of reactive functional groups that allow for diverse chemical modifications.
The benzofuran ring system is considered a "privileged scaffold," as its derivatives are known to exhibit a wide range of pharmacological activities. researchgate.net The ester and methoxy (B1213986) groups on the molecule, along with the aromatic ring, serve as handles for chemical diversification. For instance, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other esters. This versatility makes it a valuable starting material for creating new molecular entities.
Research on related furan-2-carboxylic acids has demonstrated their utility as convenient reagents for designing and synthesizing more complex heterocyclic systems. researchgate.net Similarly, studies on other heterocyclic scaffolds, such as pyrrolo[1,2-a]quinoxalines and benzothiazines, have shown that derivatization of a core structure can lead to the discovery of potent agents, including new compounds with cytotoxic activity against leukemia cell lines. nih.govnih.gov This principle underscores the potential of this compound as a foundational element for building novel bioactive molecules.
Table 1: Key Molecular Features for Application as a Synthetic Scaffold
| Feature | Description | Potential for Modification |
|---|---|---|
| Benzofuran Core | A privileged heterocyclic scaffold associated with diverse biological activities. | Provides the fundamental structure for derivatization. |
| Ethyl Ester Group | An electron-withdrawing group at the 2-position. | Can be hydrolyzed to a carboxylic acid, then converted to amides, other esters, etc. |
| Methoxy Group | An electron-donating group at the 4-position. | Can potentially be cleaved to a hydroxyl group for further functionalization. |
| Benzene (B151609) Ring | The aromatic portion of the benzofuran system. | Can undergo electrophilic substitution to introduce additional functional groups. |
Applications in Probe Development for Biological Systems
Chemical probes are essential tools in chemical biology for visualizing and studying biological processes in real-time. Many of these probes are based on fluorescent molecules (fluorophores) that can be attached to a targeting moiety. The benzofuran structure, being a conjugated π-system, possesses inherent fluorescent properties.
The development of a chemical probe requires a core structure with suitable photophysical properties and a functional group for conjugation to other molecules. While the specific photoluminescent properties of this compound are not extensively detailed in the literature, related heterocyclic systems have been characterized for their UV-Vis absorption and photoluminescence, which is a critical first step in probe development. mdpi.comresearchgate.net
The ethyl carboxylate group provides a reactive site that could be used to link the benzofuran fluorophore to biomolecules, cell-penetrating peptides, or other ligands to direct the probe to a specific target within a biological system. Therefore, this compound represents a potential starting point for the rational design of novel fluorescent probes for biological imaging and assays, although further research into its specific photophysical characteristics is required.
Exploration in Non-Linear Optics (NLO) and Other Material Properties
Materials with non-linear optical (NLO) properties are of significant interest for applications in optoelectronics, telecommunications, and optical data processing. google.com Second-order NLO activity arises in molecules that possess a combination of features: a delocalized π-electron system and the presence of both electron-donating and electron-accepting groups, creating a "push-pull" system and a large molecular dipole moment. researchgate.net
This compound possesses the key structural features of an NLO chromophore:
A Conjugated System: The benzofuran ring provides a pathway for π-electron delocalization.
An Electron-Donating Group: The methoxy (-OCH₃) group at the 4-position acts as an electron donor.
An Electron-Accepting Group: The ethyl carboxylate (-COOEt) group at the 2-position functions as an electron acceptor.
This intramolecular charge-transfer character across the conjugated bridge makes the molecule a promising candidate for NLO applications. Theoretical and experimental studies on other heterocyclic systems, including benzodifuran and stilbene (B7821643) derivatives, have confirmed that this molecular design strategy can lead to significant NLO properties. researchgate.netrsc.org The exploration of this compound and its derivatives could therefore lead to the development of new organic materials for advanced optical technologies.
General Contribution to Heterocyclic Compound Libraries for Screening
The generation of diverse chemical libraries is a cornerstone of modern drug discovery and material science, enabling high-throughput screening to identify compounds with desired properties. This compound is an excellent building block for inclusion in such libraries.
Its utility stems from the combination of a biologically relevant core scaffold with multiple points for chemical diversification. researchgate.net By systematically altering the functional groups—for example, by creating a series of amides from the carboxylate function or by introducing different substituents onto the aromatic ring—a large and diverse library of benzofuran derivatives can be rapidly synthesized.
This approach is exemplified in studies where libraries of compounds based on a single heterocyclic core were created and screened for specific biological activities, such as anticancer or herbicidal properties. nih.govresearchgate.net The inclusion of this compound and its derivatives in screening libraries increases the chemical diversity available to researchers, enhancing the probability of discovering novel lead compounds for pharmaceutical and agrochemical applications.
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of benzofuran (B130515) derivatives is evolving, with a strong emphasis on green chemistry principles to enhance efficiency and reduce environmental impact. nih.govresearchgate.net Modern research focuses on methodologies that offer high yields, minimize waste, and utilize environmentally benign reagents and conditions.
Key sustainable approaches include:
Catalytic Systems: Transition metal catalysts, particularly those based on palladium and copper, are pivotal in constructing the benzofuran ring. nih.govacs.org Nickel-based catalysts are also emerging as a viable alternative. acs.orgorganic-chemistry.org Research is geared towards developing reusable catalysts, such as palladium nanoparticles or palladium-linked activated carbon fibers, to improve the sustainability of these processes. nih.govorganic-chemistry.org
Green Solvents: The use of eco-friendly solvents is a significant trend. nih.gov For instance, deep eutectic solvents (DES) like choline (B1196258) chloride-ethylene glycol have been successfully employed in the synthesis of benzofuran derivatives, offering a greener alternative to traditional organic solvents. nih.govacs.org Microwave-assisted synthesis is another technique being explored to accelerate reactions and improve yields, often in solvent-free or reduced-solvent conditions. researchgate.net
| Methodology | Catalyst/Reagent | Key Advantages | Reference |
|---|---|---|---|
| Palladium-Copper Catalysis | (PPh₃)PdCl₂ with CuI co-catalyst | High efficiency for Sonogashira coupling and subsequent cyclization. nih.govacs.org | nih.govacs.org |
| Copper-Catalyzed One-Pot Synthesis | Copper Iodide (CuI) | Utilizes eco-friendly deep eutectic solvents (DES); environmentally benign. nih.govacs.org | nih.govacs.org |
| Palladium on Activated Carbon Fibers | Palladium-linked activated carbon fibers | Catalyst is reusable and resistant to harsh conditions. nih.gov | nih.gov |
| Nickel-Catalyzed Synthesis | Nickel catalysts | Provides an alternative to more expensive palladium catalysts for intramolecular nucleophilic addition. acs.orgorganic-chemistry.org | acs.orgorganic-chemistry.org |
| Microwave-Assisted Synthesis | Potassium carbonate | Rapid, efficient, and often requires less solvent. researchgate.net | researchgate.net |
Advanced Mechanistic Elucidation of Biological Interactions
Understanding the precise molecular mechanisms by which benzofuran derivatives exert their biological effects is crucial for designing more potent and selective therapeutic agents. bohrium.com Future research will move beyond preliminary screening to detailed mechanistic studies.
Key areas of focus include:
Molecular Docking and Simulation: Computational tools are essential for predicting and analyzing the interactions between benzofuran derivatives and their biological targets, such as enzymes and receptors. mdpi.comnih.gov These simulations help identify key binding modes, hydrogen bonding, π-stacking, and other intermolecular forces that govern bioactivity. mdpi.com For example, studies on benzofuran hybrids have used molecular docking to understand their inhibitory action on targets like PI3K and VEGFR-2. nih.gov
Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzofuran scaffold and analysis of the resulting changes in biological activity provide deep insights into the structural requirements for potency and selectivity. nih.gov SAR studies have shown that the nature and position of substituents on the benzofuran ring are critical for activities such as anticancer and antimicrobial effects. nih.govnih.gov For instance, the presence of a hydroxyl group at the C-6 position has been identified as essential for the antibacterial activity of certain derivatives. nih.gov
Target Identification and Validation: Advanced biochemical and cellular assays are needed to identify the specific molecular targets of compounds like Ethyl 4-methoxybenzofuran-2-carboxylate. This involves investigating their effects on signaling pathways, cell cycle regulation, and other cellular processes to validate the targets predicted by computational models. mdpi.com
Integration with Artificial Intelligence and Machine Learning in Drug Design (excluding clinical data)
Emerging applications in the context of benzofuran derivatives include:
Quantitative Structure-Activity Relationship (QSAR): ML algorithms can build predictive QSAR models that correlate the structural or physicochemical properties of benzofuran derivatives with their biological activities. youtube.com These models can then be used to rapidly screen virtual libraries and prioritize compounds for synthesis and testing, saving significant time and resources. nih.govyoutube.com
De Novo Drug Design: Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can design entirely new benzofuran-based molecular structures from scratch. harvard.edu These models learn from existing chemical data to generate novel compounds with desired properties, such as high predicted activity against a specific target and favorable pharmacokinetic profiles.
In Silico Screening and Property Prediction: AI and ML can predict a wide range of properties for virtual compounds, including bioactivity, toxicity, and metabolic stability, before they are ever synthesized. harvard.edu For example, Density Functional Theory (DFT) has been used for in silico screening of related compounds to evaluate properties like nonlinear optical (NLO) activity, which is determined by their molecular structure. nih.govresearchgate.net
| AI/ML Technique | Application | Potential Outcome | Reference |
|---|---|---|---|
| QSAR | Predicting biological activity from molecular structure. | Rapidly screen and prioritize novel benzofuran analogs. | youtube.com |
| Generative Models (GANs, VAEs) | Designing novel molecules with desired properties. | Generation of new, patentable benzofuran derivatives optimized for a specific target. | harvard.edu |
| Deep Learning | Predicting molecular properties (e.g., binding affinity, toxicity). | Early-stage filtering of candidates to reduce failure rates. | harvard.edu |
| Molecular Docking Simulations | Virtual screening and binding mode analysis. | Identification of high-affinity binders and elucidation of interaction mechanisms. | nih.gov |
Exploration of Bio-conjugation Strategies
Bio-conjugation involves linking a molecule like this compound to another biomolecule, such as a peptide, antibody, or polymer. This strategy aims to enhance therapeutic efficacy by improving targeting, solubility, or stability. The functional groups present on the molecule, specifically the ethyl ester and methoxy (B1213986) groups, provide potential sites for chemical modification to facilitate conjugation. The ester group, for instance, could be hydrolyzed to a carboxylic acid, which is a common anchor for conjugation reactions. While specific examples for this exact compound are not prevalent, the principles of bioconjugate chemistry offer a promising future direction for developing advanced therapeutic applications for the benzofuran scaffold.
Potential for Specialized Material Applications
Beyond their therapeutic potential, benzofuran derivatives are gaining attention for their applications in materials science, particularly in the field of organic electronics and photonics. researchgate.netresearchgate.net Their rigid, planar structure and tunable electronic properties make them attractive building blocks for functional materials.
Potential applications include:
Organic Electroluminescent Devices (OLEDs): The fluorescent properties of certain benzofuran derivatives make them candidates for use as emitters or host materials in OLEDs, which are used in displays and solid-state lighting. nih.gov
Organic Dyes and Photosensitizers: The chromophoric benzofuran core can be modified to create organic dyes with specific absorption and emission characteristics for use in various applications, including solar cells and photodynamic therapy. researchgate.netresearchgate.net
Nonlinear Optical (NLO) Materials: Organic molecules with significant donor-π-acceptor character can exhibit strong NLO properties. researchgate.net In silico studies on related Schiff base molecules containing similar structural motifs suggest that strategic modification of the benzofuran scaffold could lead to materials with high NLO responses, useful for applications in photonics and optical computing. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare Ethyl 4-methoxybenzofuran-2-carboxylate, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Utilize nucleophilic aromatic substitution or cyclocondensation reactions to construct the benzofuran core. For example, coupling 4-methoxyphenyl precursors with ethyl glyoxylate derivatives under acid catalysis .
- Step 2 : Optimize solvent systems (e.g., ethyl acetate/petroleum ether ratios) and purification via flash chromatography (typical yields: 56–67%) .
- Step 3 : Monitor reaction progress using TLC and confirm purity via (e.g., δ 3.68–4.45 ppm for methoxy/ethyl ester groups) and mass spectrometry (e.g., [M+1] peaks at 372–402 m/z) .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign methoxy ( ppm), benzofuran aromatic protons ( ppm), and ester carbonyl ( ppm) using and .
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS ([M+1]) and fragmentation patterns to verify substituent positions .
- Infrared (IR) : Identify carbonyl (C=O, ) and ether (C-O, ) functional groups .
Q. How can computational chemistry aid in predicting the electronic properties of this compound?
- Methodology :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with basis sets (e.g., 6-31G*) to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps for reactivity analysis .
- Thermochemical Accuracy : Validate computed atomization energies against experimental data (average deviation: 2.4 kcal/mol) .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?
- Methodology :
- Cross-Validation : Compare DFT-predicted reaction pathways (e.g., Fukui indices for electrophilic/nucleophilic sites) with experimental kinetic data (e.g., substituent effects on reaction rates) .
- Error Analysis : Assess basis set limitations or solvent effects in DFT models using solvent continuum models (e.g., PCM) .
Q. What crystallographic challenges arise in determining the solid-state structure of derivatives, and how are they addressed?
- Methodology :
- Data Collection : Use high-resolution X-ray diffraction (Cu-Kα radiation) and SHELXL for refinement, focusing on disordered methoxy/ester groups .
- Validation : Apply Hirshfeld surface analysis and PLATON validation tools to detect packing anomalies or hydrogen-bonding inconsistencies .
Q. How can structure-activity relationships (SAR) guide pharmacological studies of this compound?
- Methodology :
- Bioisosteric Replacement : Modify the 4-methoxy group to halogen or nitro substituents to assess cytotoxicity changes (e.g., IC shifts in cancer cell lines) .
- Molecular Docking : Simulate interactions with target enzymes (e.g., tubulin or kinases) using AutoDock Vina, validating with in vitro inhibition assays .
Q. What strategies mitigate degradation or instability during storage of this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
